molecular formula C8H6N2O6 B8647206 3-Methyl-2,6-dinitrobenzoic acid

3-Methyl-2,6-dinitrobenzoic acid

Cat. No.: B8647206
M. Wt: 226.14 g/mol
InChI Key: MXTQZBOKHRVZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,6-dinitrobenzoic acid is a nitro-substituted benzoic acid derivative with a methyl group at position 3 and nitro groups at positions 2 and 6. Its molecular formula is C₈H₆N₂O₆, and its molecular weight is 226.04 g/mol.

Properties

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

IUPAC Name

3-methyl-2,6-dinitrobenzoic acid

InChI

InChI=1S/C8H6N2O6/c1-4-2-3-5(9(13)14)6(8(11)12)7(4)10(15)16/h2-3H,1H3,(H,11,12)

InChI Key

MXTQZBOKHRVZKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-methyl-2,6-dinitrobenzoic acid and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound Not provided C₈H₆N₂O₆ 226.04 3-methyl, 2,6-dinitro Carboxylic acid, nitro groups
2-Methoxy-3,6-dichlorobenzoic acid (Dicamba) 1918-00-9 C₈H₆Cl₂O₃ 221.04 2-methoxy, 3,6-dichloro Carboxylic acid, chloro, methoxy
3-Methyl-2,6-dinitrophenol 56546-38-4 C₇H₆N₂O₅ 198.04 3-methyl, 2,6-dinitro Phenol, nitro groups
Medinoterb acetate 2487-01-6 C₁₄H₁₆N₂O₆ 308.29 3-methyl, 2,4-dinitro, 6-tert-butyl Phenol ester, nitro groups
2-Chloro-4-fluoro-5-[...]benzoic acid* 120890-57-5 C₁₃H₇ClF₄N₂O₄ 390.66 Chloro, fluoro, pyrimidine ring Carboxylic acid, heterocyclic

*Compound from , with a complex pyrimidine substituent.

Key Observations:
  • Nitro vs. Chloro/Methoxy Groups : Dicamba (2-methoxy-3,6-dichlorobenzoic acid) lacks nitro groups but features chloro and methoxy substituents, which reduce acidity compared to nitro-substituted analogs. Its herbicidal activity arises from auxin mimicry, a mechanism distinct from nitroaromatic compounds .
  • Carboxylic Acid vs. Phenol: 3-Methyl-2,6-dinitrophenol replaces the carboxylic acid group with a hydroxyl group, lowering its acidity (phenol pKa ~10 vs. benzoic acid pKa ~4.2).
  • Complex Substituents : The pyrimidine-substituted benzoic acid () highlights how heterocyclic groups expand applications into pharmaceuticals, though this increases molecular weight and complexity .

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